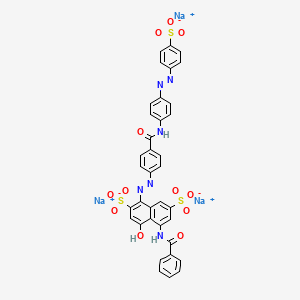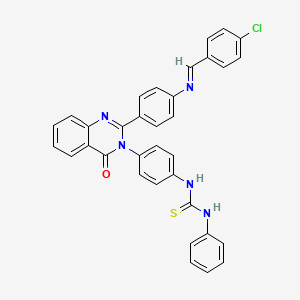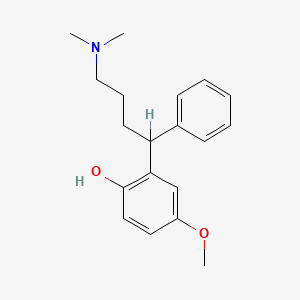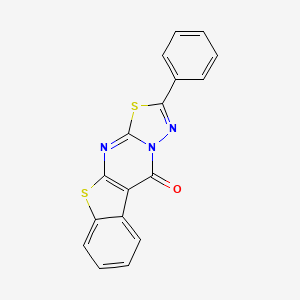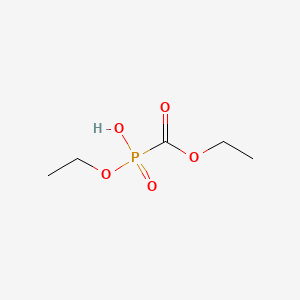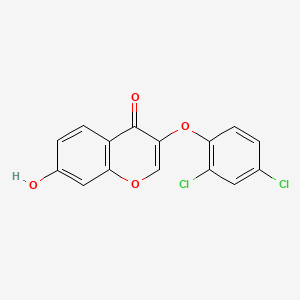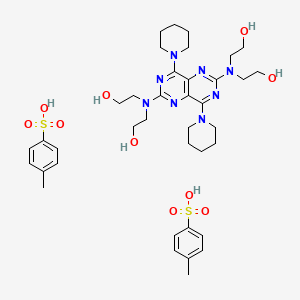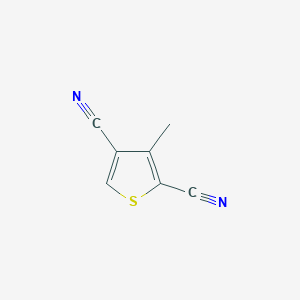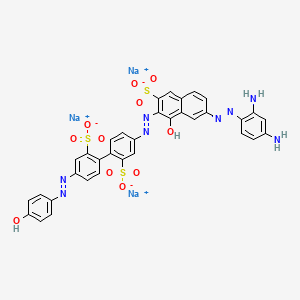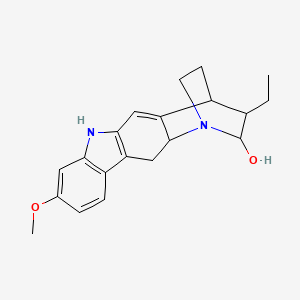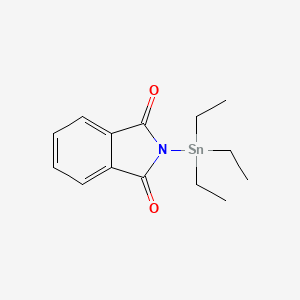
Triethyltin phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyltin phthalimide is an organotin compound that features a phthalimide moiety bonded to a triethyltin group Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyltin phthalimide typically involves the reaction of phthalimide with triethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Phthalimide+Triethyltin chloride→Triethyltin phthalimide+Hydrochloric acid
The reaction is often conducted in a solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyltin phthalimide undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin species.
Substitution: The triethyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of triethyltin phthalimide involves its interaction with biological molecules and cellular pathways. The triethyltin group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The phthalimide moiety may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Triethyltin acetate
- Triethyltin hydroxide
- Triethyltin chloride
Comparison
Triethyltin phthalimide is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. Compared to other triethyltin compounds, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53583-69-0 |
|---|---|
Molecular Formula |
C14H19NO2Sn |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
2-triethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
OTTQJYPKVDFFHD-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


